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Compound of Interest

Compound Name: Pesampator

Cat. No.: B609945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pesampator (BIIB-104, PF-04958242), a

positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic

acid (AMPA) receptor. Pesampator was under development for the treatment of cognitive

symptoms associated with schizophrenia before its discontinuation. This document

summarizes key findings from published preclinical and clinical research, offering a comparison

with other AMPA receptor modulators and detailing the experimental protocols used in its

evaluation.

Mechanism of Action
Pesampator is a high-impact positive allosteric modulator of the AMPA receptor, belonging to

the biarylpropylsulfonamide class of compounds.[1] Unlike orthosteric agonists, which directly

activate the receptor, PAMs like Pesampator bind to an allosteric site, enhancing the receptor's

response to the endogenous ligand, glutamate. This modulation is thought to underlie its

potential cognitive-enhancing effects.

In addition to its primary mechanism as an AMPA receptor PAM, Pesampator has also been

reported to act as a blocker of the glycine transporter 1 (GlyT1).[1][2] By inhibiting GlyT1,

Pesampator can increase the synaptic concentration of glycine, which acts as a co-agonist at

the N-methyl-D-aspartate (NMDA) receptor, another crucial glutamate receptor involved in

synaptic plasticity and cognition. This dual mechanism of action suggests a broader modulation

of glutamatergic neurotransmission.
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Figure 1: Pesampator's dual mechanism of action.

Comparative In Vitro Data
The following table summarizes the in vitro potency of Pesampator in comparison to other

notable AMPA receptor modulators. It is important to note that these values are compiled from

various sources and may not represent data from direct head-to-head comparisons in the same

assays.
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Compound Class Target Assay
Potency
(EC₅₀/Kᵢ/IC₅₀
)

Reference

Pesampator

(PF-

04958242)

Biarylpropyls

ulfonamide

AMPA

Receptor
Potentiation

EC₅₀: 310

nM, Kᵢ: 170

nM

[3][4]

GlyT1 Inhibition

IC₅₀: Not

explicitly

reported

Mibampator

(LY451395)

Biarylpropyls

ulfonamide

AMPA

Receptor
Potentiation

Data not

readily

available in

cited sources

Farampator

(CX-691)
Ampakine

AMPA

Receptor
Potentiation

Data not

readily

available in

cited sources

Comparative In Vivo Preclinical Data
Pesampator demonstrated cognitive-enhancing effects in various preclinical animal models.

The table below presents a summary of these findings, with comparisons to other AMPA

modulators where data is available.
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Compound
Animal
Model

Test Effect
Effective
Dose

Reference

Pesampator

(PF-

04958242)

Rat

MK-801-

induced

deficit in

paired-pulse

facilitation

Reversal of

deficit

0.001-0.01

mg/kg (IV)

Rat

Ketamine-

induced

working

memory

deficit (radial

arm maze)

Attenuation of

deficit

0.0032–0.032

mg/kg (SC)

Mouse Rotarod
Decreased

fall latency

0.1-0.32

mg/kg (SC)

Mibampator

(LY451395)
Rodent

Memory-

related

behavior

No

improvement

at tolerated

doses

Not specified

TAK-137 Rat

MK-801-

induced

deficits in

social

interaction

Amelioration

of deficit

0.1 and 0.3

mg/kg (p.o.)

Rat

MK-801-

induced

deficits in

radial arm

maze

Amelioration

of deficit

0.2 and 0.6

mg/kg (p.o.)

Clinical Trial Data
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Pesampator (BIIB-104) underwent Phase 1 and Phase 2 clinical trials for cognitive impairment

associated with schizophrenia.

Trial Identifier Phase Status
Primary
Objective

Key Findings

NCT03745820 2 Completed

Efficacy in

cognitive

impairment

associated with

schizophrenia

Development

discontinued due

to

ineffectiveness.

- 1 Completed

Safety,

tolerability, and

pharmacokinetic

s in healthy

volunteers

Found to

significantly

reduce ketamine-

induced deficits

in verbal learning

and working

memory.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are

representative protocols for key experiments used to characterize Pesampator and similar

compounds.

In Vitro AMPA Receptor Potentiation Assay
(Electrophysiology)
This protocol describes a typical whole-cell patch-clamp electrophysiology experiment to

measure the potentiation of AMPA receptor currents.

HEK293 cells expressing
human GluA2 receptors

Whole-cell patch clamp
configuration

Record baseline AMPA
current (glutamate application)

Apply Pesampator
(or alternative PAM)

Record potentiated AMPA
current (glutamate + PAM)

Calculate EC₅₀

and maximal potentiation

Click to download full resolution via product page
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Figure 2: Workflow for in vitro AMPA receptor potentiation assay.

Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GluA2

subunit of the AMPA receptor are cultured under standard conditions.

Electrophysiology: Whole-cell voltage-clamp recordings are performed on individual cells.

The membrane potential is held at -60 mV.

Baseline Recording: A baseline AMPA receptor-mediated current is established by applying a

sub-maximal concentration of glutamate (e.g., 1 mM) for a short duration.

Compound Application: After a washout period, the cells are pre-incubated with varying

concentrations of Pesampator or a comparator compound.

Potentiation Measurement: Glutamate is co-applied with the test compound, and the

potentiated AMPA receptor current is recorded.

Data Analysis: The potentiation is calculated as the percentage increase in current amplitude

in the presence of the compound compared to the baseline. Dose-response curves are

generated to determine the EC₅₀ value.

In Vivo Cognitive Enhancement Model (Radial Arm
Maze)
The radial arm maze is a common behavioral test to assess spatial working memory in rodents.

Methodology:

Apparatus: An eight-arm radial maze is used. A food reward is placed at the end of each

arm.

Acclimatization and Training: Rats are first habituated to the maze and then trained to find

the food rewards in all eight arms without re-entering an already visited arm.

Drug Administration: On the test day, animals are administered Pesampator (e.g., 0.0032–

0.032 mg/kg, subcutaneously) or a vehicle control.
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Cognitive Deficit Induction: A cognitive deficit is induced using an NMDA receptor antagonist

like ketamine.

Testing: The number of errors (re-entries into previously visited arms) and the time taken to

consume all rewards are recorded.

Data Analysis: The performance of the drug-treated group is compared to the vehicle-treated

group to assess the attenuation of the cognitive deficit.

GlyT1 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound on the

glycine transporter 1.

Cells expressing
human GlyT1

Incubate with
Pesampator Add [³H]glycine Allow glycine uptake Wash and lyse cells Measure radioactivity Calculate IC₅₀

Click to download full resolution via product page

Figure 3: Workflow for GlyT1 inhibition assay.

Methodology:

Cell Preparation: Cells stably expressing the human GlyT1 transporter are seeded in multi-

well plates.

Compound Incubation: The cells are pre-incubated with various concentrations of

Pesampator or a known GlyT1 inhibitor as a positive control.

Glycine Uptake: A solution containing a fixed concentration of radiolabeled glycine (e.g.,

[³H]glycine) is added to each well to initiate uptake.

Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly

washing the cells with ice-cold buffer.

Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of incorporated

radioactivity is measured using a scintillation counter.
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Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to the control (no inhibitor). An IC₅₀ value is determined from the resulting dose-

response curve.

Conclusion
The available published research on Pesampator provides valuable insights into its

mechanism of action and its effects in preclinical and clinical settings. As a high-impact AMPA

receptor PAM with additional GlyT1 inhibitory activity, it represents an interesting approach to

modulating glutamatergic neurotransmission for the potential treatment of cognitive deficits.

However, the discontinuation of its clinical development for schizophrenia due to a lack of

efficacy highlights the challenges in translating preclinical findings to clinical success in this

complex therapeutic area. For researchers in the field, the detailed experimental protocols and

comparative data presented in this guide can serve as a valuable resource for designing and

interpreting future studies on novel cognitive enhancers. The provided diagrams offer a visual

summary of the key pathways and experimental workflows, facilitating a deeper understanding

of the research conducted on Pesampator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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